1-O-benzyl 5-O-[cyclohexyl(cyclohexyliminomethyl)amino] pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-benzyl 5-O-[cyclohexyl(cyclohexyliminomethyl)amino] pentanedioate is a complex organic compound featuring a benzyl group, a cyclohexyl group, and an iminomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-benzyl 5-O-[cyclohexyl(cyclohexyliminomethyl)amino] pentanedioate typically involves multiple steps. One common method includes the following steps:
Formation of the Benzyl Ester: The initial step involves the esterification of pentanedioic acid with benzyl alcohol under acidic conditions to form 1-O-benzyl pentanedioate.
Cyclohexylation: The next step involves the introduction of the cyclohexyl group. This can be achieved through a nucleophilic substitution reaction where cyclohexylamine reacts with the benzyl ester.
Iminomethylation: The final step involves the formation of the iminomethyl group. This can be done by reacting the cyclohexylated product with formaldehyde and a secondary amine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-O-benzyl 5-O-[cyclohexyl(cyclohexyliminomethyl)amino] pentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and cyclohexyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-O-benzyl 5-O-[cyclohexyl(cyclohexyliminomethyl)amino] pentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-O-benzyl 5-O-[cyclohexyl(cyclohexyliminomethyl)amino] pentanedioate involves its interaction with specific molecular targets. The benzyl and cyclohexyl groups can interact with hydrophobic pockets in proteins, while the iminomethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-O-benzyl 5-O-cyclohexyl (2S)-2-aminopentanedioate
- 1-Benzyl-5-(dicyclohexylcarbodiimido)glutarate
Uniqueness
1-O-benzyl 5-O-[cyclohexyl(cyclohexyliminomethyl)amino] pentanedioate is unique due to the presence of both cyclohexyl and iminomethyl groups, which provide distinct steric and electronic properties. These features can enhance its reactivity and interaction with biological targets compared to similar compounds.
Eigenschaften
Molekularformel |
C25H36N2O4 |
---|---|
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
1-O-benzyl 5-O-[cyclohexyl(cyclohexyliminomethyl)amino] pentanedioate |
InChI |
InChI=1S/C25H36N2O4/c28-24(30-19-21-11-4-1-5-12-21)17-10-18-25(29)31-27(23-15-8-3-9-16-23)20-26-22-13-6-2-7-14-22/h1,4-5,11-12,20,22-23H,2-3,6-10,13-19H2 |
InChI-Schlüssel |
DVCXBQBWVCVGPG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N=CN(C2CCCCC2)OC(=O)CCCC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.